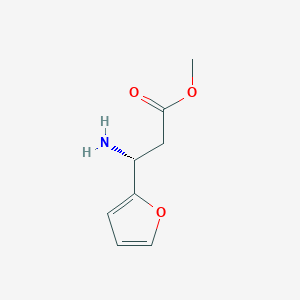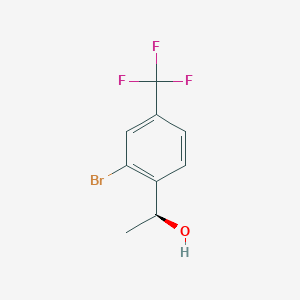
Cinnoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-8-carbonitrile typically involves the reaction of phenanthrene-9,10-dione with 2-cyanoacetohydrazide, followed by thionylation with phosphorus pentasulfide to yield 3-thioxo-2,3-dihydrodibenzo[f,h]cinnoline-4-carbonitrile. This intermediate is then cyclized with chloroacetonitrile in the presence of piperidine in ethanol to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Cinnoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents such as ethanol, dichloromethane, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of cinnoline-8-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like glycogen synthase kinase 3 and acetylcholinesterase, leading to various biological effects . The exact pathways can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline-8-carbonitrile is structurally similar to other heterocyclic compounds such as quinazolines, quinoxalines, and phthalazines. These compounds share a fused ring system with nitrogen atoms and exhibit diverse biological activities .
Uniqueness
What sets this compound apart is its unique combination of a benzene ring fused to a pyridazine ring with a cyano group at the 8-position. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H5N3 |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
cinnoline-8-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H |
Clave InChI |
HNCIHFLOLKTYJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C#N)N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
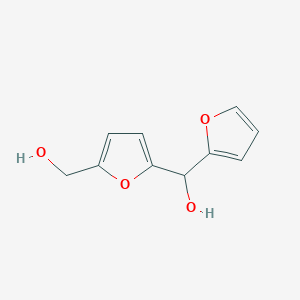

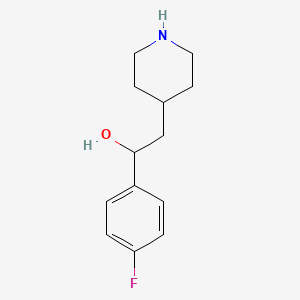
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
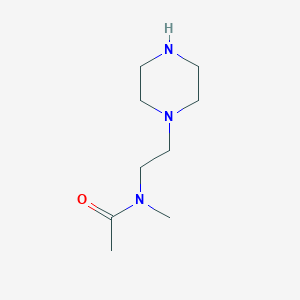
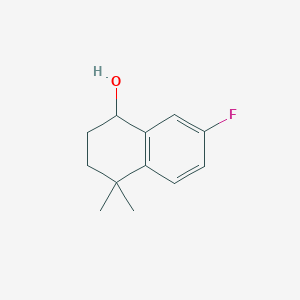
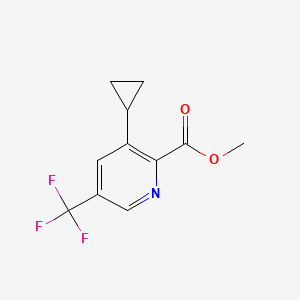
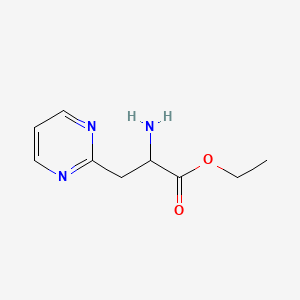
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
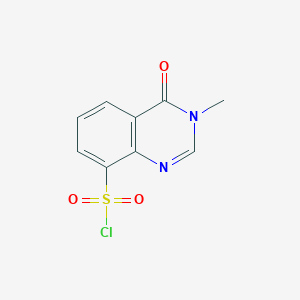
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
